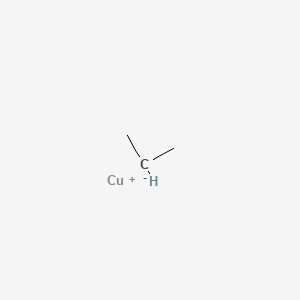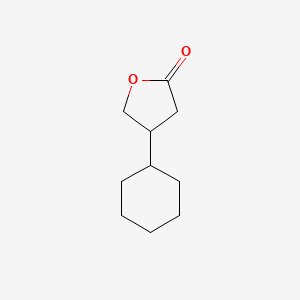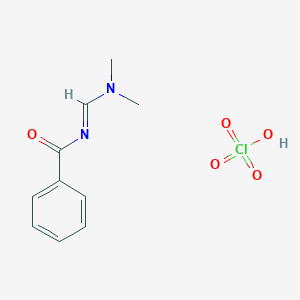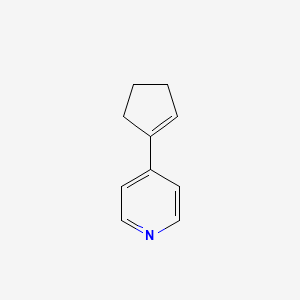
Pyridine, 4-(1-cyclopenten-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 4-(1-cyclopenten-1-yl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopentenyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(1-cyclopenten-1-yl)- can be achieved through several methods. One common approach involves the reaction of pyridine with cyclopentadiene in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a solvent to facilitate the process.
Industrial Production Methods
Industrial production of Pyridine, 4-(1-cyclopenten-1-yl)- often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyridine, 4-(1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the cyclopentenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, cyclopentyl-substituted pyridines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
Pyridine, 4-(1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 4-(1-cyclopenten-1-yl)- involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions, while the cyclopentenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
類似化合物との比較
Similar Compounds
Pyrrolidine, 1-(1-cyclopenten-1-yl)-: Similar in structure but with a pyrrolidine ring instead of a pyridine ring.
Pyridine, 4-(1-cyclopentyl)-: Similar but with a cyclopentyl group instead of a cyclopentenyl group.
Uniqueness
Pyridine, 4-(1-cyclopenten-1-yl)- is unique due to the presence of both a pyridine ring and a cyclopentenyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
56698-37-4 |
|---|---|
分子式 |
C10H11N |
分子量 |
145.20 g/mol |
IUPAC名 |
4-(cyclopenten-1-yl)pyridine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h3,5-8H,1-2,4H2 |
InChIキー |
RNIJECJSOSXLEA-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(C1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


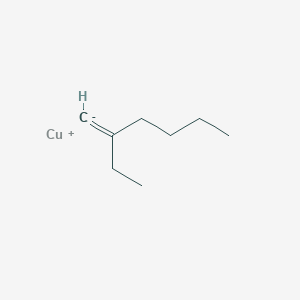
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)


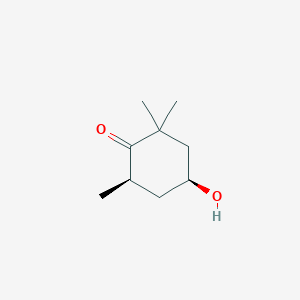
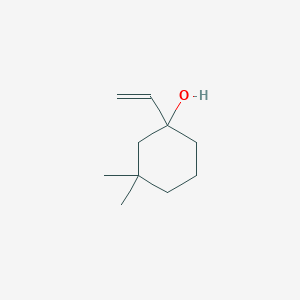
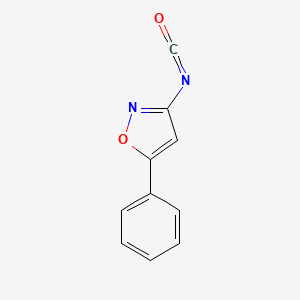
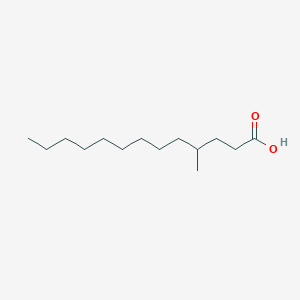
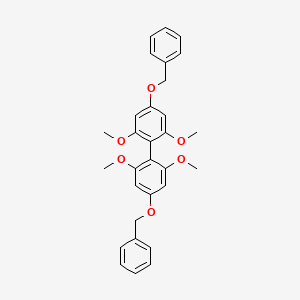
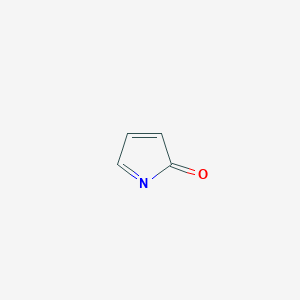
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
